7,11-Nonacosadiene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

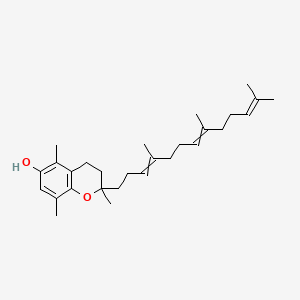

Nonacosadiene (7Z,11Z) is a pheromone compound primarily found in the fruit fly, Drosophila melanogaster. It plays a crucial role in the mating behavior of these flies by acting as a chemical signal that attracts mates . The compound is a long-chain hydrocarbon with two double bonds located at the 7th and 11th positions, both in the Z-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nonacosadiene (7Z,11Z) involves a series of organic reactions. One notable method includes the use of tetrahydropyridine derivatives as starting materials . The synthetic route typically involves:

Hydrogenation: To saturate the starting material.

Dehydrogenation: To introduce the double bonds at specific positions.

Purification: Using techniques like column chromatography to isolate the desired product.

Industrial Production Methods: While specific industrial methods for large-scale production are not well-documented, the synthesis generally follows similar organic chemistry principles. The process would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions: Nonacosadiene (7Z,11Z) can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or ozone (O₃) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂).

Major Products: The products formed depend on the type of reaction. For example, oxidation can yield alcohols or ketones, while reduction typically results in saturated hydrocarbons.

Scientific Research Applications

Nonacosadiene (7Z,11Z) has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study hydrocarbon chemistry and reaction mechanisms.

Industry: Used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

Nonacosadiene (7Z,11Z) exerts its effects by binding to specific olfactory receptors in the fruit fly . These receptors are located on the antennae and are responsible for detecting pheromones. Upon binding, a signal transduction pathway is activated, leading to behavioral responses such as attraction and mating.

Comparison with Similar Compounds

Heptacosadiene (7Z,11Z): Another pheromone found in Drosophila melanogaster with similar double bond positions but a shorter carbon chain.

Tricosene (7Z): A monoene pheromone with a single double bond at the 7th position.

Uniqueness: Nonacosadiene (7Z,11Z) is unique due to its specific double bond configuration and chain length, which make it highly effective in its role as a pheromone. Its structure allows it to interact precisely with the olfactory receptors of Drosophila melanogaster, making it a potent attractant.

Properties

IUPAC Name |

nonacosa-7,11-diene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-29H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUWRILZYFCPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=CCCC=CCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-bis(1-phenylethyl)benzo[d][1,3,2]benzodioxaphosphepin-6-amine](/img/structure/B13384671.png)

![Carbamic acid [21-[2-(dimethylamino)ethylamino]-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B13384692.png)

![14,16-Dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B13384702.png)

![3-(2,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13384721.png)

![Sodium 2-((4R)-4-((3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate hydrate](/img/structure/B13384723.png)

![4-(2,6-Diethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B13384751.png)

![17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13384769.png)

![Methyl (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-piperidyl]propanoate](/img/structure/B13384771.png)